molecular formula C25H23N5O2 B2750363 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1797172-92-9

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2750363
CAS No.: 1797172-92-9
M. Wt: 425.492
InChI Key: YWZLMCNBJFTYEW-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, a piperidine ring, and a pyrazine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of the piperidine ring and the pyrazine moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthene derivatives.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other xanthene derivatives and molecules containing piperidine and pyrazine rings. Examples include:

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c26-15-20-24(28-12-11-27-20)30-13-9-17(10-14-30)16-29-25(31)23-18-5-1-3-7-21(18)32-22-8-4-2-6-19(22)23/h1-8,11-12,17,23H,9-10,13-14,16H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZLMCNBJFTYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC=CN=C5C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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